molecular formula C13H15N3S B14134563 N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-40-5

N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide

Cat. No.: B14134563
CAS No.: 89259-40-5
M. Wt: 245.35 g/mol
InChI Key: KMRDHFGRQKBIKC-UHFFFAOYSA-N
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Description

N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the formation of the thiazole ring followed by the introduction of the propan-2-yl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminothiophenol with α-haloketones can yield thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

89259-40-5

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide

InChI

InChI=1S/C13H15N3S/c1-10(2)14-8-15-12-5-3-11(4-6-12)13-7-17-9-16-13/h3-10H,1-2H3,(H,14,15)

InChI Key

KMRDHFGRQKBIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CNC1=CC=C(C=C1)C2=CSC=N2

Origin of Product

United States

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